synthesis and characterization of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine
synthesis and characterization of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine
An In-Depth Technical Guide to the Synthesis and Characterization of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine
Abstract
This technical guide provides a comprehensive, field-proven methodology for the , a key building block in medicinal chemistry and chemical biology. This spirocyclic diazirine serves as a valuable photoactivatable probe, leveraging its unique three-dimensional structure for advanced applications in drug discovery, such as photoaffinity labeling.[1][2] The narrative moves beyond a simple protocol, delving into the causal reasoning behind experimental choices, establishing self-validating checkpoints for procedural integrity, and grounding all claims in authoritative scientific literature. Detailed step-by-step protocols for synthesis, purification, and multi-platform spectroscopic characterization are provided, intended for researchers, scientists, and drug development professionals.
Introduction: The Convergence of Spirocyclic Scaffolds and Diazirine Photoprobes
In the landscape of modern drug discovery, molecular architecture is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single sp³-hybridized carbon atom, offer a distinct advantage by introducing inherent three-dimensionality.[3] This rigid, non-planar geometry can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties, making spirocycles highly sought-after motifs in novel therapeutics.[3]
Concurrently, the diazirine functional group has emerged as a premier tool in chemical biology. As compact, stable precursors to highly reactive carbenes, diazirines are the "warheads" of choice for photoaffinity labeling (PAL).[2][4] Upon irradiation with UV light (typically ~350-365 nm), they release dinitrogen gas to generate a carbene that can covalently crosslink with nearby biomolecules, enabling the identification of drug targets and the mapping of binding sites.[1][5]
The molecule at the heart of this guide, N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine, strategically combines these two powerful motifs. It presents a spirocyclic framework functionalized with a protected amine for further derivatization and a diazirine ring for photo-crosslinking. This guide offers a robust and reproducible pathway to its synthesis and a detailed protocol for its unambiguous characterization.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of aliphatic diazirines typically begins with a ketone precursor.[2] Our strategy leverages the commercially available N-Boc-4-piperidone as the starting material. The core transformation involves the conversion of the ketone carbonyl into the diazirine's three-membered ring. A well-established and efficient one-pot method for aliphatic ketones involves initial conversion to a diaziridine intermediate using ammonia and an aminating agent like hydroxylamine-O-sulfonic acid (HOSA), followed by in-situ or subsequent oxidation to the diazirine.[2][6] This approach is often more direct for aliphatic substrates compared to multi-step sequences involving oxime formation.[2]
The retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthesis Protocol
This protocol is designed as a self-validating system, incorporating thin-layer chromatography (TLC) as a critical in-process control to monitor reaction progression and ensure the integrity of each step.
Materials and Reagents
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N-Boc-4-piperidone
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Methanolic ammonia (7 N solution)
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Hydroxylamine-O-sulfonic acid (HOSA)
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Iodine (I₂)
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Triethylamine (Et₃N)
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Dichloromethane (DCM), anhydrous
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Methanol (MeOH), anhydrous
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate (EtOAc) and Hexanes (for chromatography)
Step-by-Step Experimental Procedure
The synthetic workflow involves two primary stages: the formation of the diaziridine intermediate and its subsequent oxidation to the final diazirine product.
Caption: Overall synthetic workflow for the target molecule.
Step 1: Formation of the Diaziridine Intermediate
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To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add N-Boc-4-piperidone (1.0 eq).
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Dissolve the ketone in anhydrous methanol (approx. 0.2 M concentration) and cool the solution to 0°C using an ice bath.
-
Slowly add a 7 N solution of ammonia in methanol (approx. 5-7 eq). Stir for 15 minutes.
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In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (HOSA, approx. 1.5-2.0 eq) in anhydrous methanol.
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Causality: HOSA is the aminating agent that facilitates the formation of the three-membered ring.[6] Adding it as a solution helps control the reaction rate and temperature. Maintaining a low temperature is crucial to prevent exothermic decomposition.
-
-
Add the HOSA solution dropwise to the ketone/ammonia mixture at 0°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
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In-Process Control: Monitor the reaction by TLC (Eluent: 30% EtOAc in Hexanes). The starting ketone is relatively polar. The formation of the intermediate imine and subsequent diaziridine will result in new, slightly less polar spots. The reaction is complete when the starting ketone spot has been consumed.
Step 2: Oxidation to N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine
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After confirming the consumption of the starting material, concentrate the reaction mixture under reduced pressure to remove the methanol.
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Re-dissolve the crude residue in anhydrous dichloromethane (DCM) and cool the solution to 0°C.
-
Add triethylamine (Et₃N, approx. 3.0 eq) to the solution.
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Causality: Triethylamine acts as a base to neutralize the HI byproduct formed during the oxidation with iodine.
-
-
Prepare a solution of iodine (I₂, approx. 1.5 eq) in DCM. Add this solution dropwise to the reaction mixture at 0°C. A dark brown color will persist. Allow the reaction to warm to room temperature and stir for 2-4 hours.
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In-Process Control: Monitor the oxidation by TLC (Eluent: 15% EtOAc in Hexanes). Diazirines are significantly less polar than their diaziridine precursors.[7] The product should appear as a new, high-Rf spot.
Step 3: Work-up and Purification
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Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the dark iodine color disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude material using flash column chromatography on silica gel.
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Expertise: A gradient elution starting from 5% EtOAc in Hexanes and gradually increasing to 15-20% EtOAc is recommended. The non-polar nature of the diazirine necessitates a non-polar mobile phase for effective separation.[7]
-
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine as a pale yellow oil or low-melting solid.
Spectroscopic Characterization
Unambiguous characterization is essential to confirm the structure and purity of the final product. The following data are expected based on the analysis of similar spirocyclic diazirine structures.[7][8]
Table 1: Summary of Expected Spectroscopic Data
| Technique | Expected Result | Rationale & Key Features |
| ¹H NMR | Multiplets ~3.5-4.0 ppm (CH₂ adjacent to N-Boc), Multiplets ~1.5-2.0 ppm (piperidine ring CH₂), Upfield shifted protons ~0.5-1.0 ppm | The protons on the carbon atoms adjacent to the diazirine ring often experience a shielding effect, causing them to appear at an unusually high field (upfield). This is a "signature" resonance for diazirine formation.[7] |
| ¹³C NMR | ~155 ppm (Boc C=O), ~80 ppm (Boc quaternary C), ~50-60 ppm (piperidine CH₂), ~20-30 ppm (piperidine CH₂), ~25 ppm (spirocyclic C) | The spirocyclic carbon atom of the diazirine ring typically appears at a characteristic chemical shift around 20-30 ppm. |
| Mass Spec. (ESI+) | Calculated m/z for C₁₁H₁₉N₃O₂: 225.15. Expected [M+H]⁺: 226.16, [M+Na]⁺: 248.14 | Provides confirmation of the molecular weight. |
| IR Spectroscopy | ~2950-2850 cm⁻¹ (C-H stretch), ~1680-1700 cm⁻¹ (Boc C=O stretch), ~1580 cm⁻¹ (N=N stretch) | The N=N double bond stretch in diazirines is often weak but characteristically appears in this region.[7] |
| UV-Vis Spec. | λ_max ≈ 350-375 nm | Diazirines exhibit a characteristic weak n→π* transition in the UV-A range, which is the wavelength used for their photoactivation.[4] |
Potential Applications and Further Transformations
The primary application of this molecule is as a photoaffinity probe. The Boc-protected amine, however, allows for further synthetic elaboration before its use.
Boc-Deprotection
The tert-butyloxycarbonyl (Boc) group can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to unmask the free amine.[9][10] This amine can then be functionalized.
Derivatization of the Free Amine
The resulting 1,2-diazaspiro[2.5]oct-1-en-6-amine is a versatile intermediate. It can be acylated, alkylated, or coupled to other molecules of interest (e.g., reporter tags, targeting ligands) to create bespoke chemical probes.
Sources
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- 2. Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03631A [pubs.rsc.org]
- 5. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 6. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
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